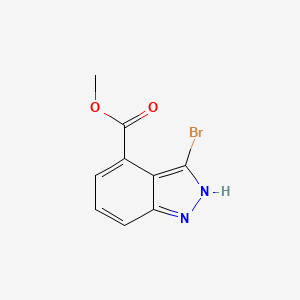

Methyl 3-bromo-1H-indazole-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-bromo-2H-indazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-14-9(13)5-3-2-4-6-7(5)8(10)12-11-6/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRCSUTRLSRFUKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=NNC(=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646261 | |

| Record name | Methyl 3-bromo-2H-indazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885271-63-6 | |

| Record name | Methyl 3-bromo-2H-indazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 3-bromo-1H-indazole-4-carboxylate chemical properties

An In-depth Technical Guide to Methyl 3-bromo-1H-indazole-4-carboxylate for Medicinal Chemistry and Drug Discovery Professionals

Introduction: The Strategic Value of the Indazole Scaffold

The indazole ring system is a privileged scaffold in medicinal chemistry, recognized for its bioisosteric relationship with indole and its ability to form critical hydrogen bond interactions within protein active sites.[1] This versatile heterocycle is a cornerstone of numerous clinically significant agents, particularly in oncology, where it forms the core of potent kinase inhibitors like Axitinib and Pazopanib.[1][2][3] this compound emerges as a particularly valuable building block for drug discovery programs. Its strategic substitution pattern—a reactive bromine at the C3 position, an ester handle at C4, and an accessible N-H for further modification—offers a trifecta of opportunities for synthetic diversification and the exploration of structure-activity relationships (SAR).

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, offering field-proven insights for researchers engaged in the design and synthesis of novel therapeutics.

Core Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis.

Identity and Key Data

The compound is a solid at room temperature, and its identity is confirmed by the following key identifiers.[4]

| Property | Value | Source |

| CAS Number | 885271-63-6 | [4] |

| Molecular Formula | C₉H₇BrN₂O₂ | [4] |

| Molecular Weight | 255.07 g/mol | [4][5] |

| Physical Form | Solid | [4][6][7] |

| Purity | Typically ≥95-98% | [4][6][7] |

| InChI Key | YRCSUTRLSRFUKC-UHFFFAOYSA-N | [4] |

Chemical Structure

The structural arrangement of functional groups is key to the molecule's reactivity. The bromine at C3 is positioned for facile metal-catalyzed cross-coupling, while the C4-ester and N1-proton provide additional sites for modification.

Sources

- 1. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 2. soc.chim.it [soc.chim.it]

- 3. bloomtechz.com [bloomtechz.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. methyl 6-bromo-1H-indazole-4-carboxylate | C9H7BrN2O2 | CID 24728062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

The Strategic Intermediate: A Technical Guide to Methyl 3-bromo-1H-indazole-4-carboxylate

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the indazole scaffold stands out as a "privileged" structure, forming the core of numerous therapeutic agents. Its unique bicyclic aromatic system, composed of a benzene ring fused to a pyrazole ring, provides a versatile framework for interacting with a wide range of biological targets. Within this important class of compounds, Methyl 3-bromo-1H-indazole-4-carboxylate, with the CAS number 885271-63-6 , has emerged as a critical and highly strategic building block.[1] Its carefully positioned functional groups—a reactive bromine atom at the 3-position, a methyl ester at the 4-position, and an accessible N-H group on the pyrazole ring—offer medicinal chemists a powerful toolkit for molecular elaboration. This guide provides an in-depth technical overview of this key intermediate, from its synthesis and characterization to its application in the development of targeted therapeutics, particularly in the realm of oncology.

Physicochemical Properties and Characterization

This compound is typically supplied as an off-white to pale yellow solid.[1] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 885271-63-6 | [1] |

| Molecular Formula | C₉H₇BrN₂O₂ | [1] |

| Molecular Weight | 255.07 g/mol | |

| Appearance | Off-white to pale yellow solid | [1] |

| Purity | Typically >97% | [1] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be approached through a multi-step sequence, typically starting from a substituted aniline. The following protocol is a representative synthesis, illustrating the key chemical transformations involved.

Part 1: Synthesis of 1H-Indazole-4-carboxylic acid

The initial step involves the formation of the indazole ring system from an appropriate aniline precursor, such as 2-amino-3-methylbenzoic acid, through a diazotization and cyclization reaction.

Experimental Protocol:

-

Diazotization: 2-amino-3-methylbenzoic acid is dissolved in an aqueous acidic solution (e.g., hydrochloric acid) and cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite in water is added dropwise to the cooled aniline solution while maintaining the temperature below 5 °C. This in situ generates the diazonium salt.

-

Cyclization: The reaction mixture is then carefully neutralized or made slightly basic to induce intramolecular cyclization, leading to the formation of 1H-indazole-4-carboxylic acid.

-

Work-up and Isolation: The product is typically isolated by filtration, washed with cold water, and dried under vacuum.

Part 2: Bromination of 1H-Indazole-4-carboxylic acid

The next key transformation is the regioselective bromination at the C3 position of the indazole ring.

Experimental Protocol:

-

Reaction Setup: 1H-Indazole-4-carboxylic acid is suspended in a suitable solvent, such as acetic acid or a chlorinated solvent.

-

Brominating Agent: A brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine, is added portion-wise to the suspension. The use of NBS is often preferred for its milder reaction conditions and better regioselectivity.

-

Reaction Conditions: The reaction is typically stirred at room temperature or gently heated to ensure complete conversion. The progress of the reaction should be monitored by an appropriate technique like Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the precipitated product, 3-bromo-1H-indazole-4-carboxylic acid, is collected by filtration, washed with a suitable solvent to remove impurities, and dried.

Part 3: Esterification to this compound

The final step is the esterification of the carboxylic acid to the corresponding methyl ester. A common and effective method for this transformation is the Fischer esterification.

Experimental Protocol:

-

Reaction Setup: 3-bromo-1H-indazole-4-carboxylic acid is suspended in an excess of methanol, which serves as both the reactant and the solvent.

-

Acid Catalyst: A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added to the mixture.

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours until the reaction is complete, as monitored by TLC.

-

Work-up and Isolation: The reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. The residue is then neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization or column chromatography on silica gel to afford the final product in high purity.

Caption: Synthetic workflow for this compound.

The Role of this compound in Drug Discovery

The strategic placement of the bromo and methyl ester functionalities on the indazole core makes this compound a versatile precursor for the synthesis of a wide array of complex molecules, particularly kinase and PARP inhibitors.

A Key Building Block for Kinase Inhibitors

The indazole scaffold is a well-established pharmacophore in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The N-H of the indazole ring can act as a hinge-binding motif, forming critical hydrogen bonds with the backbone of the kinase enzyme.

Derivatives of this compound are particularly valuable in the synthesis of inhibitors for the Aurora kinase family, which are key regulators of mitosis.[4][5][6] The bromine atom at the C3 position serves as a convenient handle for introducing various substituents through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira couplings. This allows for the exploration of the chemical space around the indazole core to optimize potency and selectivity for the target kinase. The methyl ester at the C4 position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides, further enhancing the structural diversity of the synthesized library of potential inhibitors.

Caption: General synthetic strategy for kinase inhibitors.

Application in the Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of anti-cancer agents, particularly for tumors with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations. The indazole nucleus is also a key feature in several potent PARP inhibitors. The synthesis of N-substituted indazole-3-carboxamides as PARP-1 inhibitors has been reported, highlighting the importance of the indazole carboxamide moiety for biological activity.[7] this compound provides a direct route to such compounds. The ester can be converted to the primary amide, and the bromine can be used to introduce further diversity.

Conclusion

This compound is a high-value, versatile intermediate in medicinal chemistry. Its well-defined structure and strategically placed reactive sites provide a robust platform for the synthesis of complex molecular architectures targeting key players in cancer progression, such as kinases and PARP enzymes. A thorough understanding of its synthesis, characterization, and reactivity is essential for researchers and drug development professionals seeking to leverage the power of the indazole scaffold in the quest for novel and effective therapeutics. As our understanding of the molecular drivers of disease continues to expand, the demand for such strategically designed building blocks is only set to increase, solidifying the importance of this compound in the future of drug discovery.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

- Gaurav, A., Gautam, V., & Singh, M. (2021). Design strategies, SAR, and mechanistic insight of Aurora kinase inhibitors in cancer. Archiv der Pharmazie, 354(11), e2100181.

- Lin, Y. L., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry, 124, 636-651.

- Falchook, G. S., et al. (2010). Aurora kinase inhibitors as anti-cancer therapy. Anticancer Drugs, 21(4), 339-350.

-

ResearchGate. (2016). 13C NMR of indazoles. Retrieved from [Link]

- Khamis, A. A., et al. (2011). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. ChemMedChem, 6(5), 844-851.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. wiley-vch.de [wiley-vch.de]

- 3. researchgate.net [researchgate.net]

- 4. Design strategies, SAR, and mechanistic insight of Aurora kinase inhibitors in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aurora kinase inhibitors as anti-cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 3-bromo-1H-indazole-4-carboxylate

This guide provides a comprehensive technical overview of Methyl 3-bromo-1H-indazole-4-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document details the compound's fundamental properties, synthesis, characterization, and potential applications, grounded in established scientific principles and methodologies.

Core Molecular Attributes

This compound is a substituted indazole derivative. The indazole core, a bicyclic aromatic heterocycle, is a recognized "privileged scaffold" in drug discovery, known for its ability to interact with a wide range of biological targets. The strategic placement of a bromine atom at the 3-position and a methyl carboxylate group at the 4-position provides key reactive handles for further chemical modification.

Molecular Identity and Physicochemical Properties

A precise understanding of the molecule's fundamental properties is the bedrock of any research endeavor. These values are critical for reaction planning, analytical method development, and interpretation of experimental data.

| Property | Value | Source |

| Molecular Formula | C₉H₇BrN₂O₂ | CymitQuimica[1] |

| Molecular Weight | 255.07 g/mol | BLD Pharm[2], PubChem[3] |

| Exact Mass | 253.96909 Da | PubChem[3] |

| Appearance | Solid | CymitQuimica[1] |

| InChI | InChI=1S/C9H7BrN2O2/c1-14-9(13)5-3-2-4-6-7(5)8(10)12-11-6/h2-4H,1H3,(H,11,12) | CymitQuimica[1] |

| InChI Key | YRCSUTRLSRFUKC-UHFFFAOYSA-N | CymitQuimica[1] |

| SMILES | COC(=O)c1cccc2c1c(Br)nn2 | N/A |

| CAS Number | 885271-63-6 | CymitQuimica[1] |

The molecular weight of 255.07 g/mol is a cornerstone for stoichiometric calculations in synthesis and for mass spectrometry analysis.[2][3] The InChI and SMILES notations provide unambiguous, machine-readable representations of the molecular structure, crucial for database searching and computational modeling.

Synthesis and Purification

A plausible synthetic route, based on common organic chemistry principles, is the diazotization of an appropriately substituted anthranilic acid derivative, followed by cyclization and subsequent bromination.

Conceptual Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis and purification of this compound. This is a generalized representation, and specific reagents and conditions would require laboratory optimization.

Sources

An In-depth Technical Guide to Methyl 3-bromo-1H-indazole-4-carboxylate: Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. This designation stems from its remarkable ability to interact with a diverse range of biological targets with high affinity, leading to a wide spectrum of pharmacological activities.[1] Indazole derivatives have demonstrated potential as anti-inflammatory, anti-HIV, antibacterial, and antifungal agents.[1] Notably, the indazole core is a prominent feature in several FDA-approved drugs, particularly in the realm of oncology, underscoring its therapeutic relevance. This guide provides a comprehensive technical overview of a key indazole-containing building block, Methyl 3-bromo-1H-indazole-4-carboxylate, focusing on its structure, synthesis, and pivotal role in the development of next-generation therapeutics.

Physicochemical Properties and Structural Elucidation

This compound is a solid compound with the molecular formula C₉H₇BrN₂O₂ and a molecular weight of 255.07 g/mol .[2] Its structure is characterized by an indazole core brominated at the 3-position and bearing a methyl carboxylate group at the 4-position.

| Property | Value | Source |

| Molecular Formula | C₉H₇BrN₂O₂ | [2] |

| Molecular Weight | 255.07 g/mol | [2] |

| Appearance | Solid | [2] |

| Purity | Typically >97% | [2] |

| CAS Number | 885271-63-6 | [2] |

Analytical Characterization: A Spectroscopic Overview

While specific experimental spectra for this compound are not widely published, its structure allows for the prediction of key spectroscopic features.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring of the indazole core, a singlet for the methyl ester protons, and a broad singlet for the N-H proton of the indazole ring. The chemical shifts and coupling constants of the aromatic protons would be influenced by the electron-withdrawing nature of the bromine and carboxylate substituents.

-

¹³C NMR: The carbon NMR spectrum will display characteristic signals for the carbonyl carbon of the ester, the methyl carbon of the ester, and the carbons of the bicyclic indazole ring system. The carbon attached to the bromine atom will show a characteristic shift.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the indazole ring, the C=O stretching of the ester group, and C-Br stretching, in addition to the aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (255.07 g/mol ), with a characteristic isotopic pattern due to the presence of the bromine atom.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step process starting from a suitable precursor. A plausible and well-documented synthetic route involves the bromination of an indazole-4-carboxylic acid derivative followed by esterification.

Step 1: Synthesis of 3-bromo-1H-indazole-4-carboxylic acid

The initial step involves the synthesis of the carboxylic acid precursor. This can be achieved through various methods reported for the synthesis of substituted indazoles.[3] One common approach is the cyclization of a suitably substituted o-toluidine derivative.[4]

Step 2: Esterification to Yield this compound

The final step is the esterification of the synthesized 3-bromo-1H-indazole-4-carboxylic acid. The Fischer esterification, a classic and reliable method, is well-suited for this transformation.[5]

Experimental Protocol:

Step 2: Fischer Esterification of 3-bromo-1H-indazole-4-carboxylic acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-bromo-1H-indazole-4-carboxylic acid (1 equivalent) in an excess of methanol, which acts as both the solvent and the reactant.[6]

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or methanesulfonic acid (e.g., 0.1 equivalents), to the suspension.[6]

-

Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-6 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the excess acid by the careful addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous phase).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Caption: Synthetic workflow for this compound.

The Role of this compound in Drug Discovery

This compound is a valuable building block in the synthesis of more complex molecules with therapeutic potential. The bromine atom at the 3-position and the methyl ester at the 4-position provide two orthogonal handles for further chemical modifications, allowing for the generation of diverse chemical libraries for drug screening.

A Privileged Scaffold for Kinase Inhibition

A significant body of research has highlighted the utility of the indazole scaffold in the design of potent and selective kinase inhibitors.[7] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The indazole core can form key hydrogen bonding interactions with the hinge region of the ATP-binding pocket of kinases, a conserved structural feature across the kinome. This interaction provides a strong anchor for the inhibitor, and modifications to the substituents on the indazole ring allow for the fine-tuning of potency and selectivity for specific kinases.

Caption: Mechanism of kinase inhibition by indazole-based compounds.

Application in the Development of Anticancer Agents

The success of indazole-based kinase inhibitors has translated into significant advancements in cancer therapy. By targeting specific kinases that are overexpressed or hyperactivated in tumor cells, these compounds can selectively inhibit tumor growth and survival. The versatility of the indazole scaffold allows for the development of inhibitors against a range of cancer-relevant kinases, including:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Inhibition of VEGFRs blocks angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.

-

Platelet-Derived Growth Factor Receptors (PDGFRs): Targeting PDGFRs can inhibit tumor growth and the development of the tumor microenvironment.

-

Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is implicated in various cancers, making it an attractive therapeutic target.

-

Anaplastic Lymphoma Kinase (ALK): ALK fusions are oncogenic drivers in certain types of lung cancer, and ALK inhibitors have shown remarkable clinical efficacy.

This compound serves as a crucial starting material for the synthesis of libraries of compounds that can be screened for activity against these and other important cancer targets.

Conclusion and Future Perspectives

This compound is a synthetically versatile and strategically important building block in the field of drug discovery. Its indazole core provides a privileged scaffold for interacting with a multitude of biological targets, most notably protein kinases. The presence of orthogonal functional groups allows for the systematic exploration of chemical space, facilitating the development of potent and selective inhibitors. As our understanding of the molecular drivers of disease continues to grow, the demand for novel and effective therapeutics will undoubtedly increase. The indazole scaffold, and key intermediates like this compound, will continue to be instrumental in the design and synthesis of the next generation of medicines to combat cancer and other challenging diseases.

References

-

PrepChem. Synthesis of indazole-3-carboxylic acid methyl ester. [Link]

- Google Patents. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.

-

International Union of Crystallography. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. [Link]

- Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

ResearchGate. Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... [Link]

-

PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

-

Organic Chemistry Portal. Indazole synthesis. [Link]

-

Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

-

DiVA portal. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. [Link]

-

Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

-

RSC Publishing. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

-

CRO SPLENDID LAB. Methyl 4-Bromo-1H-Indazole-3-Carboxylate. [Link]

-

ResearchGate. (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

-

ResearchGate. Esterification of various carboxylic acids with methanol over 0.05SZ at 60 °C …. [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Indazole synthesis [organic-chemistry.org]

- 4. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. prepchem.com [prepchem.com]

- 7. pubs.rsc.org [pubs.rsc.org]

An In-Depth Technical Guide to the Synthesis of Methyl 3-bromo-1H-indazole-4-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

Methyl 3-bromo-1H-indazole-4-carboxylate is a pivotal building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors. This guide provides a comprehensive overview of a reliable and scalable synthetic route to this key intermediate. We will elucidate the strategic considerations behind the chosen pathway, detail the reaction mechanisms, and provide a robust, step-by-step experimental protocol. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and life sciences industries.

Introduction: The Significance of the Indazole Scaffold

The indazole core is a privileged scaffold in drug discovery, forming the structural basis for numerous biologically active compounds. Its unique bicyclic aromatic structure allows it to act as a versatile pharmacophore, engaging with a wide range of biological targets. Indazole derivatives have demonstrated efficacy as antitumor, anti-inflammatory, and antimicrobial agents.[1] The functionalization of the indazole ring at specific positions is critical for modulating pharmacological activity, and the 3-bromo-4-carboxylate substitution pattern offers a particularly valuable handle for further chemical elaboration through cross-coupling reactions.[2]

This compound, therefore, is not just a molecule but a gateway to a diverse chemical space for the development of novel therapeutics. Its synthesis is a critical first step in many drug development campaigns.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic disconnection of the target molecule points to a strategy involving the formation of the indazole ring followed by a regioselective bromination at the C3 position.

Caption: Retrosynthetic analysis of the target compound.

This approach is advantageous for several reasons:

-

Starting Material Availability: The synthesis begins with readily available and cost-effective substituted benzoic acids.

-

Control of Regiochemistry: Building the indazole ring from an ortho-methyl nitrobenzoate precursor definitively establishes the position of the carboxylate group at C4.

-

Robust Reactions: The chosen transformations—esterification, reductive cyclization, and bromination—are well-established and generally high-yielding reactions in organic synthesis.

Elucidation of the Synthetic Pathway

The forward synthesis involves three primary transformations:

-

Esterification: Conversion of 2-methyl-3-nitrobenzoic acid to its corresponding methyl ester.

-

Reductive Cyclization: Transformation of the methyl 2-methyl-3-nitrobenzoate into the indazole ring system.

-

Bromination: Regioselective introduction of a bromine atom at the C3 position of the indazole core.

Step 1: Esterification of 2-Methyl-3-nitrobenzoic acid

The initial step is a straightforward Fischer esterification. While various methods exist, treating the carboxylic acid with thionyl chloride in methanol is highly effective, proceeding through an acyl chloride intermediate to yield the desired methyl ester in high purity and yield.[3]

Mechanism Insight: Thionyl chloride reacts with methanol to form methyl chlorosulfite, but its primary role with the carboxylic acid is to form a highly reactive acyl chloride. This is then rapidly attacked by methanol to yield the ester and regenerate HCl, which can catalyze further reaction.

Step 2: Reductive Cyclization to form Methyl 1H-indazole-4-carboxylate

This is the key ring-forming step. The mechanism involves the reduction of the nitro group to an amino group, which then undergoes an intramolecular cyclization. A common and effective method for this transformation is the use of reductive conditions, such as catalytic hydrogenation or, more conveniently in a lab setting, using a reducing agent like tin(II) chloride in an acidic medium.

A more contemporary and efficient method involves a one-pot reaction using isoamyl nitrite in the presence of an acid, which facilitates the cyclization of anilines derived from the starting material.[4] This avoids the need for high-pressure hydrogenation.

Caption: Key steps in the formation of the indazole ring.

Step 3: Regioselective C3-Bromination

The final step is the bromination of the formed indazole ring. The C3 position of the 1H-indazole is electron-rich and susceptible to electrophilic aromatic substitution.[2] N-Bromosuccinimide (NBS) is a widely used and effective reagent for this purpose, offering milder conditions and better selectivity compared to elemental bromine.[2][4] The reaction is typically carried out in a polar aprotic solvent like acetonitrile or DMF. More recently, ultrasound-assisted methods using dibromohydantoin (DBDMH) have been shown to be extremely rapid and efficient.[1]

Mechanism Insight: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The brominating agent (e.g., NBS) provides a source of electrophilic bromine, which is attacked by the electron-rich C3 position of the indazole ring. Subsequent deprotonation restores aromaticity and yields the final product.

Detailed Experimental Protocol

This protocol represents a synthesized and optimized procedure based on established methodologies.

Step 1: Synthesis of Methyl 2-methyl-3-nitrobenzoate [3]

-

To a stirred solution of methanol (150 mL) at 0°C, slowly add thionyl chloride (25 mL).

-

Allow the solution to warm to room temperature, then add 2-methyl-3-nitrobenzoic acid (50 g, 0.276 mol) in one portion.

-

Heat the mixture to reflux and maintain for 16 hours.

-

Monitor reaction completion by TLC.

-

Cool the reaction mixture and concentrate under reduced pressure.

-

Pour the residue into ice water (300 mL) and adjust the pH to 7 with a saturated sodium bicarbonate solution.

-

Collect the precipitated solid by filtration, wash with water (3 x 100 mL), and dry under vacuum to yield the product as a solid.

Step 2: Synthesis of Methyl 1H-indazole-4-carboxylate

-

Suspend Methyl 2-methyl-3-nitrobenzoate (40 g, 0.205 mol) in ethanol (400 mL).

-

Add tin(II) chloride dihydrate (231 g, 1.025 mol) and concentrated hydrochloric acid (100 mL).

-

Heat the mixture to reflux for 4 hours.

-

Cool the reaction to room temperature and pour it into ice water.

-

Basify the mixture to pH 8-9 with a 50% NaOH solution.

-

Extract the product with ethyl acetate (3 x 200 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Purify by column chromatography if necessary.

Step 3: Synthesis of this compound [4]

-

Dissolve Methyl 1H-indazole-4-carboxylate (30 g, 0.170 mol) in acetonitrile (300 mL).

-

Add N-Bromosuccinimide (NBS) (33.2 g, 0.187 mol) portion-wise over 30 minutes, maintaining the temperature below 25°C.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor reaction completion by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Add water to the residue, and stir for 30 minutes.

-

Filter the resulting solid, wash thoroughly with water, and then with a cold 1:1 mixture of hexane and ethyl acetate.

-

Dry the solid under vacuum to afford this compound as a solid.

Characterization and Data Summary

Proper characterization is essential to confirm the identity and purity of the final product and intermediates.

| Compound Name | Molecular Formula | Molecular Weight | Expected ¹H NMR (DMSO-d₆, δ ppm) |

| Methyl 2-methyl-3-nitrobenzoate | C₉H₉NO₄ | 195.17 | ~8.1 (d), ~7.9 (d), ~7.5 (t), 3.9 (s, 3H), 2.5 (s, 3H) |

| Methyl 1H-indazole-4-carboxylate | C₉H₈N₂O₂ | 176.17 | ~13.5 (br s, 1H), ~8.3 (s, 1H), ~8.0 (d), ~7.7 (d), ~7.4 (t), 3.9 (s, 3H) |

| This compound | C₉H₇BrN₂O₂ | 255.07 | ~14.0 (br s, 1H), ~7.9 (d), ~7.7 (d), ~7.5 (t), 4.0 (s, 3H) |

Note: Expected NMR shifts are approximate and should be confirmed with experimental data.

Process Optimization and Troubleshooting

-

Esterification: Ensure the methanol is anhydrous to prevent hydrolysis of thionyl chloride and the acyl chloride intermediate, which would lower the yield.

-

Cyclization: The reaction is exothermic. Careful control of temperature during the addition of reagents is crucial. The workup requires careful pH adjustment to ensure complete precipitation/extraction of the product.

-

Bromination: The addition of NBS should be controlled to avoid over-bromination or side reactions. If the reaction is sluggish, gentle heating (40-50°C) can be applied, but this should be monitored carefully. The product is often highly crystalline and may precipitate from the reaction mixture, which can be advantageous for purification.

Conclusion

The synthesis of this compound is a well-established process that relies on fundamental organic transformations. By carefully selecting reagents and controlling reaction conditions, this valuable intermediate can be produced in high yield and purity. The three-step sequence of esterification, reductive cyclization, and regioselective bromination provides a reliable and scalable route suitable for both laboratory and industrial applications, paving the way for the discovery and development of new indazole-based therapeutics.

References

-

Yu, H., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances. Available at: [Link]

-

PrepChem.com. Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. Available at: [Link]

-

PrepChem.com. Preparation of Methyl 2-nitro-3-methylbenzoate. Available at: [Link]

-

Giraud, F., Anizon, F., & Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Available at: [Link]

- Google Patents. A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- (CN110452177A).

- Google Patents. A kind of synthetic method of indazole compound (CN103319410B).

-

Hagan, D. J., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules. Available at: [Link]

-

Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available at: [Link]

-

Organic Chemistry Portal. Indazole synthesis. Available at: [Link]

-

Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester. Available at: [Link]

-

Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available at: [Link]

-

Le Corre, L., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Available at: [Link]

Sources

- 1. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. soc.chim.it [soc.chim.it]

- 3. prepchem.com [prepchem.com]

- 4. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

An In-depth Technical Guide to the Biological Activity of Bromo-Indazole Derivatives

Abstract

The 1H-indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a wide array of biological targets, particularly the ATP-binding pocket of protein kinases.[1] The introduction of a bromine atom to this scaffold significantly modulates its physicochemical properties and biological activity, leading to the development of potent therapeutic candidates. This guide provides a comprehensive technical overview of the diverse biological activities of bromo-indazole derivatives, with a primary focus on their roles as anticancer, antimicrobial, and anti-inflammatory agents. We will delve into the mechanisms of action, structure-activity relationships (SAR), and key experimental protocols for evaluating these compounds, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction: The Indazole Scaffold in Medicinal Chemistry

Indazoles, bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring, are of significant interest in pharmaceutical research due to their versatile pharmacological profiles.[2][3] They exist in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[2][4] The indazole nucleus is a key structural motif in several FDA-approved drugs, including the anti-cancer agents pazopanib and axitinib, and the anti-inflammatory drug benzydamine, highlighting its therapeutic relevance.[2][4]

Halogenation, particularly bromination, is a common strategy in drug design to enhance the biological activity of lead compounds. The introduction of a bromine atom can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its target protein. In the context of indazoles, bromo-derivatives have demonstrated a broad spectrum of activities, including potent inhibition of protein kinases, disruption of bacterial cell division, and modulation of inflammatory pathways.[1][5][6]

Anticancer Activity of Bromo-Indazole Derivatives

Bromo-indazole derivatives have emerged as a promising class of anticancer agents, primarily through their action as protein kinase inhibitors.[7][8] Kinases play a crucial role in cell signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[9]

Mechanism of Action: Kinase Inhibition

The 1H-indazole core mimics the purine structure of ATP, allowing it to act as a competitive inhibitor at the ATP-binding site of various kinases.[1] Bromo-indazole derivatives have shown significant inhibitory activity against several key kinases implicated in cancer, including:

-

Polo-Like Kinase 4 (PLK4): PLK4 is a critical regulator of centrosome duplication, and its overexpression can lead to centrosome amplification and genomic instability, contributing to tumorigenesis. Bromo-indazole derivatives have been developed as highly potent and selective PLK4 inhibitors.[10] For example, the compound CFI-400945, which features a 6-bromo-1H-indazole core, has been investigated in clinical trials for breast cancer.[11]

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): VEGFRs are key mediators of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Bromo-indazole derivatives have been shown to inhibit VEGFRs, thereby disrupting the tumor blood supply.[7][9]

-

Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling can drive the proliferation and survival of cancer cells. Fragment-led design has led to the discovery of 1H-indazole-based derivatives that inhibit FGFR1-3.[2]

-

Epidermal Growth Factor Receptor (EGFR): Mutations in EGFR are common in non-small cell lung cancer (NSCLC). Bromo-indazole derivatives have been designed to target mutant forms of EGFR, showing potent anti-proliferative effects in NSCLC cell lines.[2]

Signaling Pathway: PLK4 Inhibition in Cancer

The inhibition of PLK4 by bromo-indazole derivatives disrupts the normal cell cycle, leading to apoptosis in cancer cells. The following diagram illustrates the central role of PLK4 in centrosome duplication and how its inhibition can be a therapeutic strategy.

Caption: Inhibition of PLK4 by Bromo-Indazole Derivatives.

Structure-Activity Relationship (SAR)

SAR studies have revealed that the position and nature of substituents on the indazole ring are crucial for anticancer activity. For instance, in a series of 1H-indazole amide derivatives, hydrophobic groups at the C6 position and hydrophilic groups at the C3 position were found to be important for potent anti-proliferative activity.[12] Furthermore, the introduction of a bromine atom at the C6 position of the indazole scaffold is a key feature in many potent kinase inhibitors.[1]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro antiproliferative activity of selected bromo-indazole derivatives against various cancer cell lines.

| Compound ID | Bromo-Position | Target Kinase(s) | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 2f | 6-bromo | Not specified | 4T1 (Breast) | 0.23 - 1.15 | [13] |

| CFI-400945 | 6-bromo | PLK4 | HCT116 (Colon) | Potent in vivo | [2] |

| Compound C05 | Not specified | PLK4 | MCF-7 (Breast) | 0.979 | [10] |

| Compound 109 | Not specified | EGFR (T790M) | H1975 (NSCLC) | 0.0053 | [2] |

Antimicrobial Activity of Bromo-Indazole Derivatives

The rise of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the development of novel antimicrobial agents.[14] Bromo-indazole derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[15][16]

Mechanism of Action: FtsZ Inhibition

A key target for the antibacterial action of bromo-indazole derivatives is the filamentous temperature-sensitive protein Z (FtsZ).[5] FtsZ is a bacterial homolog of tubulin and plays a critical role in bacterial cell division by forming the Z-ring at the division site. Inhibition of FtsZ polymerization disrupts cell division and leads to bacterial cell death. A series of novel 4-bromo-1H-indazole derivatives were designed and synthesized as FtsZ inhibitors, showing potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[5]

Experimental Workflow: Antimicrobial Susceptibility Testing

The following diagram outlines a typical workflow for determining the Minimum Inhibitory Concentration (MIC) of bromo-indazole derivatives.

Caption: Workflow for MIC Determination.

Spectrum of Activity

Bromo-indazole derivatives have shown a broad spectrum of antimicrobial activity. For instance, 4-bromo-1H-indazole derivatives were particularly effective against Staphylococcus epidermidis and penicillin-susceptible Streptococcus pyogenes.[5] Some derivatives also exhibited moderate inhibition of cell division in Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.[5] Furthermore, 6-bromo-1H-indazole derivatives linked to a 1,2,3-triazole moiety have shown moderate to good antibacterial and antifungal activity.[15]

Anti-inflammatory Activity of Bromo-Indazole Derivatives

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. Indazole derivatives have a history of use as anti-inflammatory agents, with bendazac and benzydamine being notable examples.[2][17]

Mechanism of Action: Modulation of Inflammatory Mediators

The anti-inflammatory effects of bromo-indazole derivatives are attributed to their ability to modulate key inflammatory pathways. Studies have shown that these compounds can:

-

Inhibit Cyclooxygenase-2 (COX-2): COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[6][18]

-

Reduce Pro-inflammatory Cytokines: Bromo-indazole derivatives can decrease the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β).[6][18][19]

-

Scavenge Free Radicals: These compounds also exhibit antioxidant properties by scavenging free radicals, which can contribute to inflammatory processes.[6][18]

A study on a series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives identified compounds with potent antiangiogenic and antioxidant activities, with some showing significant inhibition of TNFα.[20]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the anti-proliferative activity of bromo-indazole derivatives against cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HCT116)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Bromo-indazole derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well microtiter plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the bromo-indazole derivative in complete growth medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay

This protocol is used to determine the inhibitory activity of bromo-indazole derivatives against a specific protein kinase.

Materials:

-

Recombinant protein kinase

-

Kinase-specific substrate

-

ATP (Adenosine triphosphate)

-

Bromo-indazole derivative stock solution (in DMSO)

-

Kinase reaction buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

-

Plate reader

Procedure:

-

Reaction Setup: In a 384-well plate, add the kinase, substrate, and bromo-indazole derivative at various concentrations in the kinase reaction buffer.

-

Initiate Reaction: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop Reaction & Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced, which is proportional to the kinase activity.

-

Signal Measurement: Measure the luminescence or fluorescence signal using a plate reader.

-

Data Analysis: Plot the kinase activity against the compound concentration to determine the IC50 value.

Future Perspectives and Conclusion

Bromo-indazole derivatives represent a highly versatile and promising class of compounds with a wide range of biological activities. Their proven success as kinase inhibitors in oncology continues to drive research into novel derivatives with improved potency and selectivity.[7] The emergence of bromo-indazoles as potent antibacterial agents targeting FtsZ opens up new avenues for combating antibiotic resistance. Furthermore, their anti-inflammatory properties suggest potential applications in a variety of chronic inflammatory diseases.

References

- BenchChem. (2025). A Comprehensive Review of Substituted 1H-Indazole Compounds: Synthesis, Biological Activity, and Therapeutic Potential. BenchChem.

- Benchchem. (2025). Evaluating the Kinase Inhibition Profile of the 6-Bromo-1H-indazole Scaffold. Benchchem.

- Cheng, K., et al. (2015).

- Goudadulkovar, A., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.

- Wei, J., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.

- Nikalje, A. P. (2015). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review.

- Patel, P. D., et al. (2023). Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Longdom Publishing.

- Mishra, A., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective.

- Savaniya, N. P., et al. (2024). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation.

- Wei, J., et al. (2021).

- Zhang, L., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC.

- Puri, S., et al. (2023). A comprehensive review on the indazole based derivatives as targeted anticancer agents. Journal of Molecular Structure.

- Unknown author. (n.d.). SYNTHESIS AND ANTI-MICROBIAL STUDY OF OXADIAZOLYL INDAZOLES.

- Unknown author. (n.d.). Indazole-based antiinflammatory and analgesic drugs.

- Unknown author. (n.d.). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic...

- Lee, J. Y., et al. (2017).

- Wei, J., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.

- Mishra, A., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. PubMed.

- Sharma, A., et al. (2021).

- Al-Majdoub, Z., et al. (2019). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. PubMed.

- Kandasamy, R., et al. (2025). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives.

- da Silva, A. C. S., et al. (2023). Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. PMC - NIH.

- Kandasamy, R., et al. (2016).

- Yempala, T., et al. (2020). Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents. Semantic Scholar.

- Unknown author. (n.d.). A Comprehensive Review of Substituted 1H-Indazole Compounds: Synthesis, Biological Activity, and Therapeutic Potential. Benchchem.

- Unknown author. (n.d.).

- Kandasamy, R., et al. (2016).

- Kumar, A., et al. (2023).

- Sharma, A., et al. (2021).

- Cao, J., et al. (2017).

- Unknown author. (n.d.). International Journal of Drug Discovery and Medical Research. Unknown Source.

- Sun, L., et al. (2017).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. ijddmr.org [ijddmr.org]

- 10. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 13. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents | Semantic Scholar [semanticscholar.org]

- 21. longdom.org [longdom.org]

Methyl 3-bromo-1H-indazole-4-carboxylate: A Linchpin Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. Among the vast array of functionalized indazoles, Methyl 3-bromo-1H-indazole-4-carboxylate has emerged as a particularly versatile and powerful building block. Its strategic placement of orthogonal reactive sites—a readily displaceable bromine atom at the 3-position, a modifiable ester at the 4-position, and a reactive N-H group—provides medicinal chemists with a robust platform for generating complex molecular architectures and diverse chemical libraries. This guide delves into the synthesis, reactivity, and strategic applications of this compound, highlighting its pivotal role in the discovery of targeted therapies, with a special focus on its application in the synthesis of the PARP inhibitor Niraparib and other kinase inhibitors.

Introduction: The Strategic Value of this compound

This compound is a heterocyclic compound featuring a bicyclic indazole core.[1] Its significance in pharmaceutical research stems from its utility as a key intermediate in the synthesis of a wide range of bioactive molecules.[2] The unique arrangement of its functional groups offers a trifecta of chemical handles for diversification:

-

The C3-Bromine: Acts as a prime site for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, and alkyl groups.

-

The C4-Methyl Carboxylate: Can be readily hydrolyzed to the corresponding carboxylic acid, serving as a connection point for amide bond formation, a common linkage in drug molecules.

-

The N1-Hydrazine Proton: Allows for selective N-alkylation or N-arylation, further expanding the accessible chemical space and modulating the physicochemical properties of the final compound.

This inherent chemical versatility makes it an essential building block for constructing innovative drug candidates, particularly in the fields of oncology and neurology.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₇BrN₂O₂ | [1] |

| Molecular Weight | 255.07 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | Typically ≥97% | [1] |

| InChI Key | YRCSUTRLSRFUKC-UHFFFAOYSA-N | [1] |

The Indazole Core: A Privileged Structure in Medicinal Chemistry

The indazole ring system is a prominent feature in many approved drugs and clinical candidates. Its bicyclic structure, composed of a benzene ring fused to a pyrazole ring, is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets. Indazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[3]

The success of indazole-containing drugs, such as the kinase inhibitor Axitinib and the antiemetic Granisetron, has cemented the importance of this heterocycle in drug design. The specific substitution pattern on the indazole ring is critical for defining its biological activity and target selectivity.

Synthesis and Chemical Reactivity

The utility of this compound is fundamentally linked to its synthetic accessibility and predictable reactivity.

General Synthetic Routes

While multiple synthetic routes exist, a common approach involves the cyclization of appropriately substituted phenylhydrazines. For example, a process can start from a substituted nitrobenzoic acid derivative, which undergoes reduction, diazotization, and cyclization to form the indazole core. Bromination at the C3 position is a key step, often achieved using reagents like N-bromosuccinimide (NBS) or bromine.

Key Reaction Pathways for Diversification

The true power of this building block lies in the orthogonal reactivity of its functional groups, allowing for sequential and controlled modifications.

Figure 1: Key reactive sites on this compound enabling molecular diversification.

This strategic orthogonality allows for the construction of complex molecules through a step-wise functionalization process, as exemplified in the synthesis of Niraparib.

Case Study: Central Role in the Synthesis of Niraparib

Niraparib (Zejula®) is a potent, orally active poly(ADP-ribose) polymerase (PARP) inhibitor approved for the treatment of certain types of ovarian, fallopian tube, and peritoneal cancers.[4][5] The synthesis of Niraparib provides a quintessential example of the strategic application of the this compound scaffold.

The core synthesis involves two key transformations starting from an intermediate derived from the title compound:

-

Substitution at the Indazole N-H: A substitution reaction occurs where the piperidine-containing phenyl group is attached to the indazole nitrogen.[4]

-

Amidation of the Ester: The methyl ester at the C4 position is converted into the primary amide (carboxamide), which is a critical pharmacophore for PARP inhibition.[4][5]

Figure 2: Simplified synthetic workflow for Niraparib highlighting key transformations.[4]

This synthetic strategy underscores the value of having pre-installed, orthogonally reactive functional groups, which simplifies the overall synthesis, improves yield, and facilitates analogue preparation for structure-activity relationship (SAR) studies.[4]

Broader Applications in Drug Discovery Programs

Beyond PARP inhibitors, the this compound scaffold is instrumental in the development of inhibitors for other important drug targets, particularly protein kinases.

Table 2: Examples of Drug Discovery Programs Utilizing the Indazole Scaffold

| Target Class | Example/Application | Therapeutic Area | Key Synthetic Strategy | References |

| PARP Inhibitors | Niraparib | Oncology | N-arylation and C4-amidation | [4][5][6] |

| Polo-like Kinase 4 (PLK4) Inhibitors | Development of novel anti-cancer agents | Oncology | C3 Sonogashira coupling to introduce alkynyl moieties | [7] |

| Tyrosine Threonine Kinase (TTK) Inhibitors | Orally bioavailable anti-cancer agents | Oncology | C3 Suzuki coupling to introduce aryl groups | [8] |

| Akt Kinase Inhibitors | Novel cancer therapeutics | Oncology | C5 Suzuki coupling on a bromo-indazole core | [9][10] |

| CRAC Channel Blockers | Novel immune modulators | Inflammatory Diseases | C3 amide bond formation | [11] |

The recurring theme in these diverse applications is the use of the C3-bromo position as an anchor for palladium-catalyzed cross-coupling reactions, which are fundamental to modern medicinal chemistry for forging carbon-carbon and carbon-heteroatom bonds.

Key Experimental Protocols

The following protocols are representative of the key transformations employed when using this compound as a building block.

Protocol 1: Suzuki-Miyaura Cross-Coupling at the C3-Position

This protocol describes a general procedure for coupling an aryl or heteroaryl boronic acid to the C3 position of the indazole ring.

Figure 3: General experimental workflow for a Suzuki coupling reaction.

Step-by-Step Methodology:

-

Reaction Setup: To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.10 eq), and a base like cesium fluoride or potassium carbonate (2.0-3.0 eq).

-

Solvent Addition: Add a suitable degassed solvent system, such as a mixture of 1,4-dioxane and water.

-

Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting residue by silica gel column chromatography to yield the desired 3-aryl-indazole product.

Protocol 2: Ester Hydrolysis and Amide Bond Formation

This two-step protocol outlines the conversion of the C4-methyl ester to a carboxamide, a crucial step in synthesizing molecules like Niraparib.

Figure 4: General experimental workflow for ester hydrolysis followed by amide bond formation.

Step-by-Step Methodology: A. Ester Hydrolysis (Saponification)

-

Dissolve the Methyl 3-substituted-1H-indazole-4-carboxylate starting material in a mixture of solvents like THF, methanol, and water.

-

Add an aqueous solution of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq).

-

Stir the mixture at room temperature until the hydrolysis is complete (monitored by LC-MS).

-

Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to pH ~3-4 and extract the carboxylic acid product with an organic solvent. Dry and concentrate to obtain the crude acid, which is often used directly in the next step.

B. Amide Coupling

-

Dissolve the crude carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like DMF or DCM.

-

Add an amide coupling reagent such as HATU (1.1 eq) or EDC/HOBt (1.1 eq each) and a non-nucleophilic base like DIPEA (2.0-3.0 eq).

-

Stir the mixture for 15-30 minutes to activate the carboxylic acid.

-

Add the desired amine (1.1 eq) to the reaction mixture.

-

Stir at room temperature for 2-16 hours until the reaction is complete.

-

Perform a standard aqueous workup, extract the product, and purify by column chromatography or recrystallization to obtain the final indazole-4-carboxamide.

Conclusion and Future Perspectives

This compound stands out as a high-value, versatile scaffold in the drug discovery landscape. Its strategically positioned and orthogonally reactive functional groups provide a reliable and efficient platform for the synthesis of complex, biologically active molecules. The successful development of Niraparib is a testament to its power as a key building block in modern oncology.

As drug discovery continues to venture into more complex chemical spaces and target challenging proteins, the demand for such robust and versatile intermediates will only grow. The continued exploration of novel reactions and derivatizations of the this compound core will undoubtedly lead to the discovery of new therapeutic agents across a wide range of diseases, solidifying its status as a cornerstone of medicinal chemistry.

References

- Google Patents. (2017). CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib.

- Google Patents. (2006). US6982274B2 - 1H-indazole compound.

- Google Patents. (2017). CN107235957A - A kind of synthetic method for preparing Niraparib.

-

Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Retrieved from [Link]

- Google Patents. (2009). WO2009106980A2 - Indazole derivatives.

-

Jones, C. et al. (2020). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development, 24(10), 1953-1976. Retrieved from [Link]

-

PubChem. (n.d.). methyl 6-bromo-1H-indazole-4-carboxylate. Retrieved from [Link]

- Google Patents. (2021). US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof.

-

Swamy, G. N. et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Retrieved from [Link]

-

Wang, Y. et al. (2021). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry, 12(9), 1535-1547. Retrieved from [Link]

-

Lo, Y. et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(10), 2151-2156. Retrieved from [Link]

-

Reddy, T. S. et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 126(4), 1055-1062. Retrieved from [Link]

-

Ali, I. et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(21), 6397. Retrieved from [Link]

-

Wang, L. et al. (2017). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 22(12), 2099. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

-

MDPI. (2022). Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Catalysts, 12(10), 1222. Retrieved from [Link]

-

PubMed. (2015). The Discovery of Orally Bioavailable Tyrosine Threonine Kinase (TTK) Inhibitors: 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides as Anticancer Agents. Retrieved from [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib - Google Patents [patents.google.com]

- 5. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Discovery of Orally Bioavailable Tyrosine Threonine Kinase (TTK) Inhibitors: 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ias.ac.in [ias.ac.in]

- 10. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 11. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Safe Handling of Methyl 3-bromo-1H-indazole-4-carboxylate for Research and Development Applications

This document provides a comprehensive technical guide for the safe handling, storage, and disposal of Methyl 3-bromo-1H-indazole-4-carboxylate. As a key heterocyclic building block, this compound is increasingly utilized by researchers and drug development professionals in the synthesis of novel therapeutic agents, particularly in oncology and neurology.[1] The presence of the bromo-indazole scaffold, a privileged structure in medicinal chemistry known for its role in kinase inhibition, necessitates a thorough understanding of its chemical properties and potential hazards to ensure laboratory safety and experimental integrity.[1][2] This guide is designed to synthesize technical data with practical, field-proven insights, moving beyond a simple checklist to explain the causality behind essential safety protocols.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is the foundation of a robust safety assessment. These characteristics dictate its behavior under various laboratory conditions and inform the selection of appropriate handling and storage procedures.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1][3] |

| Synonyms | Methyl-3-bromoindazole-4-carboxylate, 3-Bromo-4-(1H)indazole carboxylic acid methyl ester | [1][3] |

| CAS Number | 885271-63-6 | [1] |

| Molecular Formula | C₉H₇BrN₂O₂ | [1][3] |

| Molecular Weight | 255.07 g/mol | [1] |

| Appearance | Off-white to light-colored solid | [1] |

| Purity | Typically supplied as ≥97% or ≥99% (HPLC) | [1][3] |

| Storage Temperature | Recommended 0-8°C for long-term stability | [1] |

Hazard Identification and GHS Classification

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not uniformly available across all suppliers, a reliable hazard profile can be constructed by examining data from closely related bromo-indazole isomers and derivatives. This approach, known as "read-across," is a standard toxicological practice. However, it is imperative that researchers always consult the specific SDS provided by their supplier before commencing any work.

The following classification is based on data for analogous compounds and represents the most probable hazard profile.[4][5][6][7][8]

| Pictogram | GHS Class | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | |

| Skin Irritation (Category 2) | H315: Causes skin irritation | |

| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation |

Risk Assessment and Proactive Exposure Control

Effective laboratory safety is predicated on a proactive risk assessment framework. The "Hierarchy of Controls" is a fundamental principle that prioritizes the most effective and reliable safety measures. The primary goal is to minimize potential exposure by implementing robust controls, with personal protective equipment (PPE) serving as the final barrier.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it can contact the researcher. For a powdered solid like this compound, which may pose an inhalation hazard, these are non-negotiable.

-

Fume Hood: All weighing, dispensing, and reaction setup operations must be conducted within a certified chemical fume hood. This is critical to contain airborne particulates and prevent inhalation of the compound.[5][7]

-

Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any potential vapors or dusts that might escape primary containment.[5]

Administrative Controls: Modifying Work Practices

These controls involve establishing standard operating procedures (SOPs) and training personnel to minimize risk.

-

Restricted Access: Clearly designate the area where the compound is being used.

-

Hygiene Practices: Prohibit eating, drinking, or smoking in the laboratory.[4][5] Always wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[4][7]

Personal Protective Equipment (PPE): The Essential Final Barrier

PPE is required to protect the user from exposure when engineering and administrative controls cannot eliminate all risks.[4][5][7]

-

Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over the goggles when there is a significant risk of splashing.[7]

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves (nitrile is a suitable choice for incidental contact). Always inspect gloves for tears or punctures before use. Contaminated gloves should be removed using the proper technique and disposed of as hazardous waste.

-

Lab Coat: A full-sleeved, buttoned lab coat must be worn to protect skin and clothing.

-

-